Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Medicinal Chemistry ADME Properties Lead Optimization

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 952182-30-8) is an essential heterocyclic building block for medicinal chemistry. Its unique 3-bromo-2-carboxylate substitution enables sequential Suzuki coupling at C3 followed by ester diversification at C2—a convergent strategy for kinase inhibitor libraries targeting p38, mTOR, and mutant EGFR. With balanced lipophilicity (XLogP3 1.9), it is ideal for CNS-penetrant drug candidates. This compound offers distinct advantages over unsubstituted azaindoles. Secure R&D quantities now to accelerate your lead optimization campaigns.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07
CAS No. 952182-30-8
Cat. No. B3030756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
CAS952182-30-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)7-5(12-8)3-2-4-11-7/h2-4,12H,1H3
InChIKeyFSYGBFGZKCJGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 952182-30-8) for Medicinal Chemistry and Kinase Inhibitor Research


Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 952182-30-8) is a key heterocyclic building block featuring a pyrrolo[3,2-b]pyridine (4-azaindole) core with a reactive bromine atom at the 3-position and a versatile methyl ester group at the 2-position [1]. This precise substitution pattern is integral to its utility as a synthetic intermediate, enabling targeted functionalization for the development of kinase inhibitors and other bioactive molecules . Its physicochemical profile, including a molecular weight of 255.07 g/mol and a calculated XLogP3 of 1.9, distinguishes it within the broader class of azaindole derivatives, offering a unique balance of reactivity and lipophilicity for medicinal chemistry applications [1].

Why Generic Azaindoles Cannot Replace Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Synthesis and Development


The specific 3-bromo-2-carboxylate substitution pattern of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate confers a unique and essential reactivity profile. Simple unsubstituted 4-azaindoles lack the halogen handle for cross-coupling reactions, while the methyl ester provides a key point for diversification that differs from other esters or the free acid in terms of lipophilicity and reaction compatibility [1]. Generic substitution with other pyrrolopyridine isomers or differently substituted analogs would fundamentally alter the synthetic pathway and the physicochemical properties of the resulting molecules, making this specific compound irreplaceable for targeted lead optimization campaigns.

Quantitative Differentiation: Head-to-Head Comparisons for Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate


Lipophilicity and Molecular Weight vs. Unsubstituted Core and Ethyl Ester Analog

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits a calculated lipophilicity (XLogP3) of 1.9, which is substantially higher than the unsubstituted methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (estimated XLogP3 < 1.0) due to the presence of the bromine atom [1][2]. Its molecular weight of 255.07 g/mol is also significantly greater than the 176.17 g/mol of the unsubstituted analog, and lower than the 269.1 g/mol of the ethyl ester derivative (CAS 889658-85-9) [1].

Medicinal Chemistry ADME Properties Lead Optimization

Synthetic Versatility: Dual Functionalization Handles vs. Singly-Functionalized Analogs

Unlike simple 3-bromo-4-azaindole (CAS 23688-47-3), which lacks the C2 ester, methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate provides two orthogonal reactive sites for diversification. The 3-bromo substituent is suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, while the methyl ester at the 2-position can be hydrolyzed to the acid or converted to amides, allowing for the introduction of two distinct molecular fragments in a controlled manner . This dual functionality significantly enhances the efficiency of building complex, drug-like molecules compared to analogs with only one reactive handle.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Hydrogen Bond Donor/Acceptor Profile vs. Unsubstituted Core

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This is identical to the HBD/HBA count of the unsubstituted core, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate . While the count is the same, the addition of the bromine atom alters the electronic environment and lipophilicity without introducing additional polarity, a desirable feature for maintaining permeability while optimizing other properties.

Medicinal Chemistry Drug Design Physicochemical Properties

Application in Kinase Inhibitor Scaffolds: Enabling Selective C3 Functionalization

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure for kinase inhibition, with substitution at the C3 position often critical for modulating selectivity and potency [1][2]. Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate uniquely provides a pre-functionalized C3 position (bromine) that is poised for rapid diversification to explore structure-activity relationships (SAR) for a range of kinase targets, including p38, mTOR, and PI3K [1][3]. This is in contrast to unsubstituted 4-azaindole cores, which would require a separate, often lower-yielding, bromination step.

Kinase Inhibitors Medicinal Chemistry Targeted Therapy

Commercial Availability and Purity Profile vs. Custom Synthesis

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 952182-30-8) is readily available from multiple commercial vendors with a standard purity of 95% or higher, as confirmed by multiple product listings [1]. This stands in contrast to other, more complex 4-azaindole derivatives that may require costly and time-consuming custom synthesis. The compound's established commercial availability reduces lead times and procurement costs for research programs.

Procurement Research Chemicals Supply Chain

Key Research and Industrial Applications for Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate


Diversification of Kinase Inhibitor Leads via C3 Suzuki Coupling

The 3-bromo substituent makes this compound an ideal starting point for generating libraries of C3-arylated pyrrolo[3,2-b]pyridines . By performing a Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids, medicinal chemists can rapidly explore the structure-activity relationships (SAR) at this critical position for a range of kinase targets, including p38 and mTOR [1][2]. The presence of the 2-carboxylate ester provides a handle for subsequent modifications, enabling the construction of potent and selective inhibitors in fewer steps than required by alternative synthetic routes.

Synthesis of Advanced CNS-Penetrant Small Molecules

The balanced physicochemical properties of this compound—a molecular weight of 255.07 and an XLogP3 of 1.9 —position it as an attractive intermediate for synthesizing drug candidates intended to cross the blood-brain barrier. The pyrrolo[3,2-b]pyridine core is a recognized scaffold in central nervous system (CNS) drug discovery, with applications in developing treatments for mood and sleep disorders through inhibition of kinases like casein kinase Iε [3][4]. The compound's specific substitution pattern allows for the introduction of polar functional groups to enhance solubility while maintaining a favorable lipophilicity range for CNS penetration.

Efficient Generation of 2-Amide Analogs for Protease or Kinase Targets

The methyl ester at the 2-position is a versatile handle that can be directly converted to a variety of amides without affecting the 3-bromo substituent . This enables a highly convergent synthetic strategy: first, the C3 position is diversified via cross-coupling; second, the ester is saponified and coupled with amines to install diverse amide groups. This two-step sequence is a powerful approach for constructing focused libraries of compounds where the C3 and C2 positions are both optimized for target binding, as demonstrated in patents for inhibitors of mutant EGFR and gastric acid secretion [1][5].

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